molecular formula C11H17N3O3 B6216236 tert-butyl (3S)-3-(2-diazoacetyl)pyrrolidine-1-carboxylate CAS No. 2751603-56-0

tert-butyl (3S)-3-(2-diazoacetyl)pyrrolidine-1-carboxylate

Cat. No.: B6216236
CAS No.: 2751603-56-0
M. Wt: 239.3
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl (3S)-3-(2-diazoacetyl)pyrrolidine-1-carboxylate is a chemical compound that features a tert-butyl group attached to a pyrrolidine ring, which is further substituted with a diazoacetyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (3S)-3-(2-diazoacetyl)pyrrolidine-1-carboxylate typically involves the reaction of a pyrrolidine derivative with a diazoacetylating agent. The reaction conditions often require the use of a base to facilitate the formation of the diazoacetyl group. The tert-butyl group is introduced through a tert-butyl esterification process, which can be achieved using tert-butyl alcohol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (3S)-3-(2-diazoacetyl)pyrrolidine-1-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The diazoacetyl group can be oxidized to form different products.

    Reduction: The compound can be reduced to remove the diazo group, leading to the formation of amines or other derivatives.

    Substitution: The diazo group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or alcohols can be used to substitute the diazo group.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

Tert-butyl (3S)-3-(2-diazoacetyl)pyrrolidine-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and protein interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl (3S)-3-(2-diazoacetyl)pyrrolidine-1-carboxylate involves the reactivity of the diazoacetyl group. This group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with molecular targets. The pathways involved may include nucleophilic attack, electrophilic addition, and radical formation.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl (2S)-2-(2-diazoacetyl)pyrrolidine-1-carboxylate
  • Tert-butyl (2R)-2-(2-diazoacetyl)pyrrolidine-1-carboxylate

Uniqueness

Tert-butyl (3S)-3-(2-diazoacetyl)pyrrolidine-1-carboxylate is unique due to its specific stereochemistry and the presence of the diazoacetyl group. This combination of features makes it particularly useful in certain synthetic applications and research studies.

Properties

CAS No.

2751603-56-0

Molecular Formula

C11H17N3O3

Molecular Weight

239.3

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.